7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Overview
Description
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClFN2O3 and its molecular weight is 270.64 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it induces the SOS response, a global regulatory system that is activated in response to DNA damage. This response leads to the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with bacterial DNA gyrase and topoisomerase IV. These interactions result in the stabilization of the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. This mechanism of action is responsible for the bactericidal activity of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to the compound can lead to the development of bacterial resistance, which is a significant concern in clinical settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound is effective in treating bacterial infections without causing significant adverse effects. At high doses, it can lead to toxic effects, including gastrointestinal disturbances, hepatotoxicity, and neurotoxicity. These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can be further conjugated with glucuronic acid or sulfate and excreted in the urine. The compound can also affect metabolic flux and metabolite levels, particularly in the context of its antibacterial activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in tissues with high bacterial loads, such as the liver, kidneys, and lungs. This distribution pattern is crucial for its therapeutic efficacy in treating bacterial infections .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects. The compound can also localize to specific compartments or organelles within bacterial cells, depending on the presence of targeting signals or post-translational modifications. This localization is essential for its interaction with bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication .
Properties
IUPAC Name |
7-chloro-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c1-2-15-4-6(11(17)18)8(16)5-3-7(13)9(12)14-10(5)15/h3-4H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYJAEQCLXAHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509962 | |
Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79286-73-0 | |
Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.